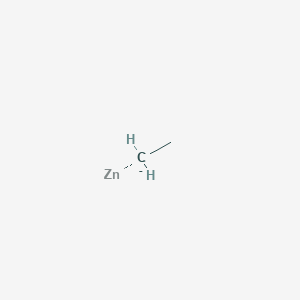

Ethylzinc

Description

Ethylzinc compounds, organometallic species containing zinc-ethyl (Zn–Et) bonds, are pivotal in synthetic chemistry for their roles in catalysis, polymer synthesis, and materials science. These compounds exhibit diverse structural motifs and reactivity profiles, influenced by ligand environments and coordination geometries . Ethylzinc derivatives, such as ethylzinc carboxylates, amides, and guanidinates, are widely studied for their ability to form stable complexes and mediate transformations like enantioselective additions, polymerizations, and hydroaminations . Their unique balance of reactivity and stability makes them versatile compared to other organozinc species.

Properties

Molecular Formula |

C2H5Zn- |

|---|---|

Molecular Weight |

94.4 g/mol |

IUPAC Name |

ethane;zinc |

InChI |

InChI=1S/C2H5.Zn/c1-2;/h1H2,2H3;/q-1; |

InChI Key |

HIRPBEGJCGOCKI-UHFFFAOYSA-N |

Canonical SMILES |

C[CH2-].[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane can be synthesized by the reduction of ethyl iodide using a zinc-copper couple in alcohol. The chemical equation for this reaction is: [ \text{CH₃CH₂I} + 2[\text{H}] \rightarrow \text{C₂H₆} + \text{HI} ] Another method involves the Wurtz reaction, where methyl bromide or methyl iodide reacts with sodium in the presence of dry ether to form ethane .

Industrial Production Methods

In industrial settings, ethane is primarily obtained from natural gas through processes such as fractional distillation and cryogenic separation. Zinc-containing catalysts, such as zinc zeolites, are synthesized using hydrothermal methods. For example, a Zn-embedded HZSM-5 crystal catalyst can be prepared by hydrothermal synthesis using preformed Zn/SiO₂ as the silicone source .

Chemical Reactions Analysis

Types of Reactions

Ethylzinc undergoes various chemical reactions, including:

Dehydrogenation: Ethane can be dehydrogenated to form ethylene and hydrogen.

Aromatization: Ethane can be converted to aromatic compounds such as benzene and toluene using zinc-containing zeolites

Common Reagents and Conditions

Dehydrogenation: Typically conducted at high temperatures (around 773 K) and atmospheric pressure using zinc-containing zeolites as catalysts.

Aromatization: Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers are active sites for ethane aromatization.

Major Products

Dehydrogenation: Ethylene (C₂H₄) and hydrogen (H₂).

Aromatization: Aromatic compounds such as benzene (C₆H₆) and toluene (C₇H₈)

Scientific Research Applications

Organic Synthesis

Ethylzinc as a Reagent

Diethylzinc is widely utilized in organic synthesis as a source of the ethyl carbanion. Its reactivity allows for the asymmetric addition of ethyl groups to carbonyl compounds, such as benzaldehyde and imines, facilitating the formation of alcohols and amines. This property is particularly valuable in the synthesis of complex organic molecules.

Case Study: Asymmetric Synthesis

A notable application is in the asymmetric addition of diethylzinc to carbonyl compounds, which has been shown to yield high enantiomeric excesses. For example, reactions involving diethylzinc and imines have demonstrated efficiency in producing chiral amines with significant yields and selectivity .

Materials Science

Thin Film Deposition

Diethylzinc serves as a precursor for the deposition of zinc oxide (ZnO) thin films via chemical vapor deposition (CVD) methods. The ability to form ZnO thin films is crucial for applications in electronics, optoelectronics, and photovoltaics.

Data Table: Properties of ZnO Thin Films from Diethylzinc

| Property | Value |

|---|---|

| Growth Temperature | 200-400 °C |

| Film Thickness | 50-500 nm |

| Resistivity | 10^-3 to 10^5 Ω·cm |

| Optical Transparency | >80% at visible spectrum |

Case Study: Photovoltaic Applications

Research has shown that ZnO films produced from diethylzinc exhibit excellent electrical and optical properties suitable for photovoltaic applications. The stability and efficiency of these films make them ideal for use in solar cells .

Nanotechnology

Synthesis of Nanoparticles

Diethylzinc is employed in the synthesis of zinc sulfide nanoparticles, which are essential for developing core/shell-type quantum dots. These nanoparticles have unique optical properties that are exploited in various applications, including displays and biological imaging.

Data Table: Characteristics of Zinc Sulfide Nanoparticles

| Parameter | Value |

|---|---|

| Average Size | 5-20 nm |

| Zeta Potential | -30 to -50 mV |

| Photoluminescence Quantum Yield | Up to 30% |

Case Study: Quantum Dot Applications

Zinc sulfide nanoparticles synthesized using diethylzinc have been incorporated into quantum dot systems that demonstrate enhanced photoluminescence properties, making them suitable for use in advanced display technologies .

Industrial Applications

Corrosion Protection

In industrial settings, diethylzinc is used as a corrosion-resistant coating material. Its application in galvanization processes protects metals from oxidation and extends their lifespan.

Case Study: Galvanization Process Efficiency

Studies indicate that coatings applied using diethylzinc significantly reduce corrosion rates compared to untreated metals. This application is particularly beneficial in industries such as automotive manufacturing and construction .

Mechanism of Action

The mechanism of action of Ethylzinc in catalytic processes involves the activation of ethane molecules at zinc sites within the zeolite structure. Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers facilitate the dehydrogenation and aromatization reactions. The presence of Brønsted acid sites in the zeolite enhances the catalytic activity by providing additional sites for proton transfer and stabilization of reaction intermediates .

Comparison with Similar Compounds

Structural Diversity and Coordination Chemistry

Ethylzinc compounds display remarkable structural flexibility. For example, ethylzinc carboxylates derived from monofunctional carboxylic acids (e.g., triphenylacetic acid) form dimers or 1D coordination polymers in THF, while bifunctional acids (e.g., methoxyacetic acid) yield hexanuclear, butterfly-like frameworks . In contrast, methylzinc carboxylates under similar conditions favor simpler oligomeric structures due to reduced steric bulk .

Ethylzinc amidinates, such as [Et₂Zn₃(dipf)₄], undergo Schlenk equilibria-mediated ligand scrambling, forming thermodynamically stable non-stoichiometric clusters. This contrasts with ethylzinc pyrazolates, which retain monomeric structures in solution and only reorganize during crystallization .

Table 1: Structural Comparison of Ethylzinc and Methylzinc Derivatives

Table 2: Catalytic Performance of Ethylzinc vs. Diethylzinc

Stability and Reactivity

Ethylzinc complexes exhibit enhanced steric protection in macrocyclic ligands (e.g., calix[3]-based systems), suppressing hydrolysis and alcoholysis even in aqueous environments . Conversely, ethylzinc carboxylates are prone to ligand exchange in donor solvents like THF, forming solvated intermediates . In contrast, dimethylzinc derivatives are more hydrolytically sensitive due to smaller alkyl groups and weaker Zn–C bonds .

Unique Reactivity Profiles

Similarly, ethylzinc-mediated synthesis of fluorinated epoxides proceeds via zinc alkoxide intermediates activated by ethylzinc aminoethoxides, a mechanism absent in bulkier organozinc reagents .

Q & A

Q. What are the standard synthetic protocols for preparing ethylzinc complexes with tailored reactivity?

Ethylzinc complexes are typically synthesized via ligand-exchange reactions or direct alkylation. For example, ion-like ethylzinc(II) compounds with weakly coordinating aluminates (e.g., [Al(ORᶠ)₄]⁻) are prepared via a one-pot reaction involving ZnEt₂ and fluorinated alcohols, followed by crystallization in non-polar solvents . Characterization requires single-crystal X-ray diffraction for structural elucidation, complemented by ¹H/¹³C NMR and vibrational spectroscopy to confirm ligand coordination and purity .

Q. Which spectroscopic techniques are critical for characterizing ethylzinc intermediates in catalytic systems?

Multinuclear NMR (e.g., ¹H, ¹³C, ⁶⁷Zn) is essential for tracking ligand dynamics and Schlenk equilibria in solution . Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and X-ray absorption spectroscopy (XAS) are used to study solid-state structures and electronic environments. For example, DOSY NMR can distinguish between monomeric and oligomeric species in post-reaction mixtures .

Q. How do ligand steric and electronic properties influence ethylzinc complex stability?

Bulky ligands (e.g., C(CF₃)₃) enhance stability by reducing ligand scrambling, while electron-withdrawing groups (e.g., fluorinated alkoxides) modulate Lewis acidity. Studies on benzamidinate ligands show that N-substituents dictate aggregation states, with steric hindrance favoring discrete [R₃Zn₄(bza)₅] clusters over polymeric structures .

Advanced Research Questions

Q. What experimental strategies optimize enantioselectivity in ethylzinc-mediated catalytic reactions?

Enantioselectivity in alkynylation or hydroamination reactions depends on ligand design and pre-activation protocols. For instance, preforming chiral amino alcohol catalysts (e.g., N-methylephedrine lithium salts) with ethylzinc alkoxides improves stereochemical control, as seen in phenylacetylene additions to aldehydes (up to 81% yield, 77% e.e.) . Kinetic studies under inert atmospheres are critical to minimize side reactions .

Q. How can researchers resolve contradictions in reported enantioselectivity outcomes of ethylzinc-mediated catalytic reactions?

Contradictions often arise from competing coordination modes of multi-dentate ligands. For example, in amino diols like 18b and 18c, only one hydroxyl group participates in the active catalytic center, as shown by comparative NMR and X-ray analyses . Systematic variation of reaction conditions (temperature, solvent polarity) and isotopic labeling (e.g., deuterated substrates) can isolate contributing factors .

Q. What computational methods validate mechanistic pathways in ethylzinc-catalyzed reactions?

Density Functional Theory (DFT) calculations are used to model transition states and identify rate-determining steps. For hydroamination reactions, studies on [EtZn(arene)₂]⁺ intermediates reveal that π-arene interactions lower activation barriers by stabilizing cationic zinc centers . Experimental validation via in situ IR spectroscopy and kinetic isotope effects (KIEs) is recommended .

Q. How do non-stoichiometric byproducts impact catalytic efficiency in ethylzinc systems?

Schlenk equilibria often generate ZnR₂ or [RZnL]ₓ species, which compete with active catalysts. For example, in benzamidinate systems, minor products like [Me₄Zn₅(bza)₆] reduce catalytic turnover by sequestering active zinc centers. Quantitative ¹H NMR and mass spectrometry are used to monitor equilibria and quantify byproduct formation .

Methodological Guidelines for Data Analysis

Q. How should researchers design experiments to account for ligand scrambling in ethylzinc complexes?

- Use low-temperature NMR (< –30°C) to "freeze" dynamic equilibria .

- Employ chelating ligands (e.g., diphenylformamidinates) to suppress scrambling .

- Compare reactivity across ligand families (e.g., amino alcohols vs. thiolates) to isolate steric/electronic effects .

Q. What statistical approaches are suitable for analyzing contradictory data in ethylzinc reaction kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.